

ARN14974 (CAS: 1644158-57-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

ARN14974 is a potent, systemically active small molecule inhibitor of intracellular acid ceramidase (AC), an enzyme pivotal in the metabolism of sphingolipids. By blocking the hydrolysis of ceramide, ARN14974 leads to an accumulation of this pro-apoptotic lipid and a concurrent decrease in the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This modulation of the ceramide/S1P rheostat makes ARN14974 a valuable pharmacological tool for investigating the roles of sphingolipids in cellular processes such as apoptosis, inflammation, and senescence. Furthermore, its demonstrated in vivo efficacy positions it as a promising scaffold for the development of novel therapeutics targeting diseases associated with dysregulated ceramide metabolism, including certain cancers. This document provides a comprehensive technical overview of ARN14974, including its biochemical properties, mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Chemical and Physical Properties

ARN14974, also known as Acid Ceramidase Inhibitor 17a, is a benzoxazolone carboxamide with the following properties[1]:



| Property | Value | |
|-------------------|---|--|
| CAS Number | 1644158-57-5 | |
| Molecular Formula | C24H21FN2O3 | |
| Molecular Weight | 404.4 g/mol | |
| Formal Name | 6-(4-fluorophenyl)-2-oxo-N-(4- phenylbutyl)-3(2H)-benzoxazolecarboxamide | |
| Synonyms | Acid Ceramidase Inhibitor 17a | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C | |

Mechanism of Action and Signaling Pathway

ARN14974 exerts its biological effects through the potent and specific inhibition of acid ceramidase (AC), a lysosomal cysteine amidase. AC is a critical enzyme in the catabolism of ceramide, catalyzing its hydrolysis into sphingosine and a fatty acid[2][3]. Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P).

Ceramide and S1P have opposing roles in determining cell fate. High levels of ceramide are generally associated with the induction of apoptosis, cell cycle arrest, and senescence, while S1P promotes cell survival, proliferation, and inflammation[2][4]. The balance between these two sphingolipids is often referred to as the "sphingolipid rheostat."

By inhibiting AC, **ARN14974** shifts this balance towards ceramide accumulation, thereby promoting pro-apoptotic and anti-proliferative cellular responses. This mechanism of action is central to its potential as a therapeutic agent, particularly in oncology, where elevated AC activity has been observed in various cancers[2].



ARN14974 Mechanism of Action Sphingolipid Metabolism Sphingomyelin Sphingomyelinase Ceramide Acid Ceramidase (AC) Sphingosine SphK S1P Proliferation / Survival ARN14974 Inhibits AC

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Figure 1: ARN14974 inhibits Acid Ceramidase (AC), leading to ceramide accumulation and promoting apoptosis.

Quantitative Data

In Vitro Potency

| Parameter | Value |
|-----------|-------|
| IC50 | 79 nM |

Table 1: Inhibitory concentration of **ARN14974** against acid ceramidase.[1]

Cellular Activity

ARN14974 has been shown to effectively inhibit AC in cellular contexts, leading to the expected alterations in sphingolipid levels.



| Cell Lines | Concentration Range | Effect |
|------------------------|---------------------|---|
| SW403 (adenocarcinoma) | 0.1 to 20 μM | Inhibition of AC activity, increased ceramide, decreased sphingosine and dihydroceramide. |
| RAW 264.7 (macrophage) | 0.1 to 20 μM | Inhibition of AC activity, increased ceramide, decreased sphingosine and dihydroceramide. |

Table 2: Cellular activity of ARN14974.[1]

In Vivo Pharmacokinetics in Mice

| Route of Administration | Dose | C _{max} | Half-life (t ₁ / ₂) |
|----------------------------|----------|------------------|--|
| Intravenous (i.v.) | 1 mg/kg | 628 ng/mL | 72 min |
| Intraperitoneal (i.p.) | 10 mg/kg | 1767.9 ng/mL | 458 min |

Table 3: Pharmacokinetic parameters of **ARN14974** in mice.

In Vivo Efficacy in Mice

A single intravenous administration of **ARN14974** demonstrated its ability to inhibit AC activity in multiple organs.

| Dose | Route | Effect |
|----------|-------|---|
| 10 mg/kg | i.v. | Reduced AC activity in brain, liver, heart, lungs, and kidney. Increased pulmonary ceramide levels. |

Table 4: In vivo efficacy of ARN14974 in mice.[1]



Experimental Protocols

The following are detailed methodologies for key experiments involving **ARN14974**, based on established protocols in the field.

In Vitro Acid Ceramidase Activity Assay

This protocol is adapted from fluorogenic assays for acid ceramidase activity.

Materials:

- Recombinant human acid ceramidase
- ARN14974
- Fluorogenic ceramidase substrate (e.g., RBM14-C12)
- Assay buffer: 100 mM sodium acetate, pH 4.5
- DMSO
- 96-well black plates
- Fluorometric plate reader

Procedure:

- Prepare a stock solution of ARN14974 in DMSO.
- Serially dilute **ARN14974** in the assay buffer to achieve a range of desired concentrations.
- In a 96-well plate, add 25 μL of the diluted ARN14974 solutions or vehicle (DMSO in assay buffer) to respective wells.
- Add 50 μL of the recombinant human acid ceramidase solution to each well.
- Pre-incubate the plate at 37°C for 15 minutes.

Foundational & Exploratory

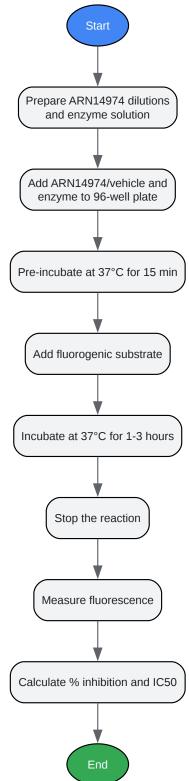




- Initiate the enzymatic reaction by adding 25 μ L of the fluorogenic ceramidase substrate to each well.
- Incubate the plate at 37°C for 1-3 hours, protected from light.
- Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding a stop solution).
- Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of **ARN14974** and determine the IC₅₀ value using non-linear regression analysis.



In Vitro Acid Ceramidase Activity Assay Workflow



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Figure 2: Workflow for determining the in vitro inhibitory activity of **ARN14974** on acid ceramidase.

Cell-Based Assay for Sphingolipid Level Measurement

This protocol describes the treatment of cells with **ARN14974** and subsequent analysis of sphingolipid levels by LC-MS/MS.

Materials:

- SW403 or RAW 264.7 cells
- · Complete cell culture medium
- ARN14974
- PBS (Phosphate Buffered Saline)
- Methanol
- Internal standards for ceramide and sphingosine
- LC-MS/MS system

Procedure:

- Plate SW403 or RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with varying concentrations of **ARN14974** (0.1 to 20 μ M) or vehicle (DMSO) for 24 hours.
- After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
- Lyse the cells and extract lipids using a suitable solvent system (e.g., methanol).
- Add internal standards for ceramide and sphingosine to the lipid extracts for quantification.
- Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of different ceramide species, sphingosine, and dihydroceramide.



• Normalize the lipid levels to the total protein or cell number.

In Vivo Efficacy Study in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of **ARN14974** in mice.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- ARN14974
- Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Anesthesia
- Tissue homogenization buffer
- Protein quantification assay kit

Procedure:

- Acclimate mice for at least one week before the experiment.
- Prepare the dosing solution of **ARN14974** in the vehicle.
- Administer a single dose of ARN14974 (e.g., 10 mg/kg) or vehicle to the mice via intravenous or intraperitoneal injection.
- At a predetermined time point after dosing (e.g., 2-4 hours), euthanize the mice.
- Perfuse the animals with saline and harvest organs of interest (e.g., brain, liver, lungs, kidney, heart).
- Homogenize the tissues in an appropriate buffer.
- Determine the protein concentration of the tissue homogenates.



- Measure the acid ceramidase activity in the tissue homogenates using the in vitro assay described in section 4.1.
- Extract lipids from a portion of the tissue homogenates for ceramide level quantification by LC-MS/MS as described in section 4.2.
- Express AC activity as pmol/min/mg protein and ceramide levels as pmol/mg protein.

Conclusion

ARN14974 is a well-characterized and potent inhibitor of acid ceramidase. Its ability to modulate the sphingolipid rheostat in both in vitro and in vivo settings makes it an invaluable tool for researchers studying the roles of ceramide and S1P in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of **ARN14974** in the laboratory and to support further investigations into its therapeutic potential.

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- To cite this document: BenchChem. [ARN14974 (CAS: 1644158-57-5): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605581#arn14974-cas-number-1644158-57-5]

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